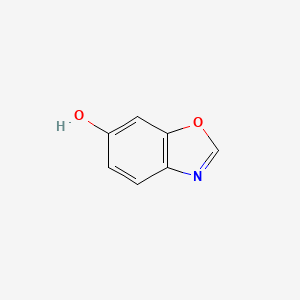

1,3-Benzoxazol-6-ol

Descripción

Propiedades

IUPAC Name |

1,3-benzoxazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c9-5-1-2-6-7(3-5)10-4-8-6/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAHAKBXWZLDNAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70470695 | |

| Record name | 6-Benzoxazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106050-81-1 | |

| Record name | 6-Benzoxazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-benzoxazol-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 1,3-Benzoxazol-6-ol

For Researchers, Scientists, and Drug Development Professionals

December 27, 2025

Abstract

1,3-Benzoxazol-6-ol, a hydroxylated derivative of the heterocyclic compound benzoxazole, represents a scaffold of significant interest in medicinal chemistry and materials science. The benzoxazole core is a constituent of various pharmacologically active agents, demonstrating a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the core basic properties of this compound. Due to the limited availability of experimental data for this specific isomer, this document leverages data from the parent benzoxazole molecule and related derivatives to provide a foundational understanding. All quantitative data are summarized in structured tables, and detailed experimental methodologies are described. Furthermore, logical and experimental workflows are visualized using Graphviz (DOT language) to facilitate comprehension.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are crucial for its application in drug design and development. While specific experimental data for this compound is scarce, the properties of the parent compound, benzoxazole, provide a valuable reference point.[3]

Table 1: Physicochemical Properties of Benzoxazole and Related Derivatives

| Property | This compound (Predicted/Inferred) | Benzoxazole (Experimental) | Data Source |

| Molecular Formula | C₇H₅NO₂ | C₇H₅NO | [4] |

| Molecular Weight | 135.12 g/mol | 119.12 g/mol | [4] |

| CAS Number | 78213-03-3 (for 6-hydroxy-2(3H)-benzoxazolone) | 273-53-0 | [4][5] |

| Melting Point | Data not available | 27-30 °C | [3] |

| Boiling Point | Data not available | 182 °C | [3] |

| Water Solubility | Predicted to be higher than benzoxazole due to the hydroxyl group | Insoluble | [3][6] |

| pKa (Strongest Basic) | Data not available | 0.18 (Predicted) | [6] |

| logP | Data not available | 1.43 (Predicted) | [6] |

Spectroscopic Data

Table 2: Typical Spectroscopic Data for the Benzoxazole Core

| Technique | Feature | Typical Range/Observation | Reference |

| ¹H NMR | Aromatic Protons (H-4, H-5, H-7) | δ 7.0 - 7.8 ppm | [8] |

| H-2 Proton (if unsubstituted) | δ 8.0 - 8.2 ppm (singlet) | [8] | |

| ¹³C NMR | Aromatic Carbons | δ 110 - 160 ppm | [9] |

| Carbonyl Carbon (in derivatives) | δ 165 - 185 ppm | [9] | |

| FT-IR | C=N stretch | ~1580 - 1640 cm⁻¹ | |

| C-O-C stretch | ~1240 cm⁻¹ | ||

| O-H stretch (for hydroxyl derivatives) | Broad, ~3200-3600 cm⁻¹ | ||

| Mass Spectrometry | Molecular Ion Peak (M⁺) | Corresponds to the molecular weight of the specific derivative. | [10] |

Experimental Protocols

The synthesis of benzoxazole derivatives typically involves the condensation of a 2-aminophenol with a variety of reagents.[11] Microwave-assisted synthesis has emerged as an efficient method for preparing these compounds.[12]

General Synthesis of Benzoxazole Derivatives

A common and versatile method for the synthesis of 2-substituted benzoxazoles is the condensation of 2-aminophenols with carboxylic acids, aldehydes, or their derivatives.[11][13]

Experimental Protocol: Synthesis of 2-Arylbenzoxazoles via Condensation

-

Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 4-amino-3-hydroxy-phenol (as a precursor to this compound) in a suitable solvent such as ethanol or a mixture of water and p-xylene.[11]

-

Addition of Aldehyde: Add 1.1 equivalents of the desired aromatic aldehyde to the solution.

-

Catalyst Addition: Introduce a catalytic amount of an acid or base catalyst. Polyphosphoric acid (PPA) can serve as both a catalyst and a solvent.[11] Alternatively, a Brønsted acidic ionic liquid gel can be used in solvent-free conditions.[11]

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (e.g., 3-6 hours at 145-150 °C for PPA).[11] For microwave-assisted synthesis, the reaction time can be significantly shorter.[12]

-

Work-up and Purification: After cooling, the reaction mixture is poured into ice-water and neutralized. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Caption: General workflow for the synthesis of benzoxazole derivatives.

Biological Activities and Signaling Pathways

Benzoxazole derivatives are known to exhibit a wide array of biological activities.[2] Their therapeutic potential stems from their ability to interact with various biological targets.[1]

Known Biological Activities of the Benzoxazole Scaffold:

-

Anticancer: Some benzoxazole derivatives have shown potent antiproliferative activity against various cancer cell lines.[14]

-

Anti-inflammatory: The benzoxazole nucleus is found in compounds that can inhibit inflammatory pathways. For instance, certain derivatives have been shown to suppress the IL-6-STAT3 signaling pathway.[15]

-

Antimicrobial: Many benzoxazole derivatives exhibit significant antibacterial and antifungal properties.[16]

-

Antiviral: Research has indicated the potential of benzoxazole compounds as antiviral agents, including against HIV-1.[2]

-

Anthelmintic: Certain derivatives have demonstrated efficacy against parasitic worms.[17]

Inhibition of the IL-6-STAT3 Signaling Pathway

Interleukin-6 (IL-6) is a cytokine that plays a crucial role in inflammation and immunity. Its signaling is primarily mediated through the JAK-STAT pathway. Overactivation of this pathway is implicated in various inflammatory diseases and cancers. Some benzoxazole derivatives have been identified as inhibitors of IL-6-induced phosphorylation of STAT3, a key transcription factor in this pathway.[15]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Benzoxazole - Wikipedia [en.wikipedia.org]

- 4. Benzoxazole | C7H5NO | CID 9228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2(3H)-Benzoxazolone, 6-hydroxy- | C7H5NO3 | CID 157167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Showing Compound Benzoxazole (FDB004443) - FooDB [foodb.ca]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijpbs.com [ijpbs.com]

- 14. Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of benzoxazole derivatives as interleukin-6 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jocpr.com [jocpr.com]

- 17. globalresearchonline.net [globalresearchonline.net]

1,3-Benzoxazol-6-ol chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Benzoxazol-6-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from closely related analogues and established synthetic methodologies for the benzoxazole scaffold.

Chemical Structure and IUPAC Name

The benzoxazole core is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to an oxazole ring. In this compound, a hydroxyl group is substituted at the 6-position of the benzoxazole ring system.

-

IUPAC Name: this compound

-

Synonyms: 6-Hydroxybenzoxazole, Benzo[d]oxazol-6-ol

-

Molecular Formula: C₇H₅NO₂

-

Molecular Weight: 135.12 g/mol

Chemical Structure:

Caption: Chemical structure and atom numbering of this compound.

Physicochemical and Spectroscopic Data

| Property | Value (this compound) | Value (6-Hydroxy-2(3H)-benzoxazolone)[1][2] |

| CAS Number | Not assigned | 78213-03-3 |

| Molecular Formula | C₇H₅NO₂ | C₇H₅NO₃ |

| Molecular Weight | 135.12 g/mol | 151.12 g/mol |

| Appearance | Expected to be a solid at room temperature. | Buff colored amorphous powder |

| Melting Point | Not determined. | 285 - 290 °C |

| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO and alcohols. | Not specified. |

| ¹H NMR (Expected) | Aromatic protons (δ 6.5-8.0 ppm), a singlet for the proton at C2 (δ ~8.0-8.5 ppm), and a broad singlet for the hydroxyl proton (variable, δ 5.0-10.0 ppm). | Not specified. |

| ¹³C NMR (Expected) | Aromatic carbons (δ 100-160 ppm), with C2 being the most downfield among CH carbons in the heterocycle (δ >150 ppm).[3] | Not specified. |

Experimental Protocols: Synthesis

The synthesis of the benzoxazole core typically involves the condensation of a substituted 2-aminophenol with a one-carbon synthon.[4][5] For this compound, the logical precursor is 4-amino-1,3-benzenediol (also known as 2-aminoresorcinol).

Proposed Synthetic Workflow

The cyclization can be achieved using various reagents such as formic acid, triethyl orthoformate, or other formaldehyde equivalents, often under acidic conditions.

Caption: Proposed synthetic workflow for this compound.

Detailed Methodology (Hypothetical Protocol)

This protocol is based on established procedures for benzoxazole synthesis.[4][6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-amino-1,3-benzenediol (1.0 eq) in an excess of formic acid, which acts as both reagent and solvent. Alternatively, use triethyl orthoformate (1.2 eq) in the presence of a catalytic amount of a strong acid like p-toluenesulfonic acid in a high-boiling solvent such as toluene.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate. If a precipitate forms, collect it by vacuum filtration. If no solid forms, extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain pure this compound.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Role in Drug Discovery and Development

The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[7][8] This biological versatility stems from the ability of the benzoxazole ring system to engage in various non-covalent interactions with biological targets.

Derivatives of benzoxazole have been extensively investigated and developed for a range of therapeutic applications. The nature and position of substituents on the benzoxazole ring are critical in determining the specific biological activity and potency.[7]

Caption: Diverse biological activities of the benzoxazole scaffold.

While specific studies on this compound are limited, research on related 6-substituted benzoxazole derivatives provides valuable insights. For instance, certain 6-substituted 1,3-benzoxazol-2(3H)-ones have been identified as quorum sensing inhibitors, which represents a novel strategy for combating bacterial virulence.[9] This suggests that the 6-position of the benzoxazole ring is a viable site for modification to achieve specific biological effects. The hydroxyl group of this compound, in particular, offers a reactive handle for further derivatization, enabling the creation of libraries of novel compounds for screening in various drug discovery programs.

References

- 1. 2(3H)-Benzoxazolone, 6-hydroxy- | C7H5NO3 | CID 157167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzoxazole synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the 1,3-Benzoxazole Core with a Focus on Hydroxylated Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-benzoxazole scaffold is a prominent heterocyclic motif of significant interest in medicinal chemistry and materials science. It consists of a benzene ring fused to an oxazole ring. This core structure imparts a unique combination of aromaticity and heteroatom functionality, making it a versatile building block for the design of novel compounds with diverse biological activities. While the parent benzoxazole itself has limited direct applications, its derivatives are integral to numerous pharmaceuticals, agrochemicals, and industrial materials.[1]

This guide provides a comprehensive overview of the 1,3-benzoxazole core, with a particular focus on its hydroxylated derivatives. It is important to note that while isomers such as 1,3-benzoxazol-4-ol and 1,3-benzoxazol-5-ol are documented, specific and detailed experimental data for 1,3-Benzoxazol-6-ol is scarce in publicly available literature. Therefore, this guide will discuss the general properties and synthesis of the benzoxazole core and its hydroxylated analogues, drawing parallels and providing context for the potential characteristics of the 6-hydroxy isomer.

Benzoxazole derivatives have demonstrated a wide array of pharmacological properties, including but not limited to, antimicrobial, antifungal, anticancer, anti-inflammatory, and analgesic activities.[2][3][4] Their biological efficacy is often attributed to their ability to interact with various biological targets.

Physicochemical Properties

The fundamental properties of the unsubstituted 1,3-benzoxazole are well-characterized. The introduction of a hydroxyl group is expected to significantly influence these properties, particularly polarity, solubility, and reactivity.

Core Compound: 1,3-Benzoxazole

| Property | Value | Reference |

| CAS Number | 273-53-0 | [1] |

| Molecular Formula | C₇H₅NO | [1] |

| Molecular Weight | 119.12 g/mol | [1] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 27-30 °C | [1] |

| Boiling Point | 182 °C | [1] |

| Solubility | Insoluble in water | [1] |

Hydroxylated Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight | Reference |

| 1,3-Benzoxazol-4-ol | 89590-22-7 | C₇H₅NO₂ | 135.12 g/mol | [5] |

| 1,3-Benzoxazol-5-ol | Not Available | C₇H₅NO₂ | 135.12 g/mol | [Calculated] |

| This compound | Not Available | C₇H₅NO₂ | 135.12 g/mol | [Calculated] |

| 1,3-Benzoxazol-6-amine | Not Available | C₇H₆N₂O | 134.14 g/mol | [6] |

| 1,3-Benzoxazole-6-carboxylic acid | 154235-77-5 | C₈H₅NO₃ | 163.13 g/mol | [7][8][9] |

Synthesis of the Benzoxazole Core

The synthesis of the benzoxazole ring system is a well-established area of organic chemistry, with several versatile methods available. The most common approach involves the condensation and subsequent cyclization of an o-aminophenol with a variety of carbonyl compounds or their equivalents.

General Synthetic Workflow

Caption: General synthetic pathway to 1,3-benzoxazoles.

Experimental Protocols

1. Synthesis from o-Aminophenols and Aldehydes: [10]

A widely used method involves the condensation of an o-aminophenol with an aldehyde, often catalyzed by an acid or promoted by an oxidizing agent.

-

Reactants: o-Aminophenol and a suitable aldehyde.

-

Catalyst/Reagent: Can range from mineral acids to Lewis acids or oxidizing agents like manganese (III) acetate.[4]

-

Solvent: Typically a high-boiling point solvent such as ethanol, DMSO, or xylene.

-

Procedure:

-

The o-aminophenol and aldehyde are dissolved in the chosen solvent.

-

The catalyst or reagent is added to the mixture.

-

The reaction is heated to reflux for a period ranging from a few hours to overnight, with progress monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

Purification is typically achieved by recrystallization or column chromatography.

-

2. Synthesis from o-Aminophenols and Carboxylic Acids:

This method involves the direct condensation of an o-aminophenol with a carboxylic acid, usually under dehydrating conditions.

-

Reactants: o-Aminophenol and a carboxylic acid.

-

Catalyst/Reagent: Polyphosphoric acid (PPA) is commonly used as both a catalyst and a solvent.

-

Procedure:

-

The o-aminophenol and carboxylic acid are mixed with PPA.

-

The mixture is heated to a high temperature (typically >150°C) for several hours.

-

The reaction mixture is then cooled and poured into ice water to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried.

-

Synthesis of this compound:

To synthesize the specific 6-hydroxy isomer, a starting material with the hydroxyl group at the appropriate position would be required. A plausible precursor would be 4-amino-resorcinol (4-amino-1,3-benzenediol) . The synthesis would then follow one of the general protocols outlined above.

Caption: A potential synthetic route to this compound.

Biological Activities and Potential Applications

The benzoxazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of biological activities. While specific applications for this compound are not documented, the activities of related compounds suggest potential areas of interest.

-

Antimicrobial and Antifungal: Many benzoxazole derivatives show potent activity against a range of bacteria and fungi.[2][11]

-

Anticancer: Certain benzoxazoles have demonstrated significant cytotoxic effects against various cancer cell lines.[2][4]

-

Anti-inflammatory and Analgesic: The benzoxazole moiety is found in non-steroidal anti-inflammatory drugs (NSAIDs) like benoxaprofen and flunoxaprofen.[3][12]

-

Antiviral: Some derivatives have shown promise as antiviral agents.[2]

-

Other Activities: Benzoxazoles have also been investigated for their potential as anticonvulsants, antioxidants, and kinase inhibitors.[4]

Signaling Pathways

The diverse biological effects of benzoxazole derivatives are a result of their interaction with various cellular signaling pathways. While specific pathways targeted by this compound are unknown, studies on other benzoxazoles provide valuable insights.

Caption: Potential cellular targets and pathways of benzoxazole derivatives.

Conclusion

The 1,3-benzoxazole core remains a highly attractive scaffold for the development of new therapeutic agents and functional materials. While specific data on this compound is limited, the extensive research on related hydroxylated and other substituted benzoxazoles provides a strong foundation for future investigations into this particular isomer. The synthetic methodologies are well-established and can likely be adapted for its preparation. The broad biological activities of the benzoxazole class suggest that this compound could hold significant potential in various fields of research and development. Further studies are warranted to elucidate its specific properties and potential applications.

References

- 1. Benzoxazole - Wikipedia [en.wikipedia.org]

- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. chemscene.com [chemscene.com]

- 6. 1,3-苯并恶唑-6-胺 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. calpaclab.com [calpaclab.com]

- 8. abmole.com [abmole.com]

- 9. 1,3-Benzoxazole-6-carboxylic acid | TargetMol [targetmol.com]

- 10. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]

- 11. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Data of 1,3-Benzoxazol-6-ol

For Researchers, Scientists, and Drug Development Professionals

December 2025

This technical guide provides a comprehensive overview of the spectral data for the heterocyclic compound 1,3-Benzoxazol-6-ol. Due to the limited availability of public experimental spectral data for this specific molecule, this guide presents predicted spectral information generated from computational models, alongside a discussion of the expected spectral characteristics based on the benzoxazole core structure. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions were generated using established computational algorithms and provide a reasonable approximation of the experimental values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.2 - 8.4 | Singlet | H2 |

| ~7.4 - 7.6 | Doublet | H4 |

| ~7.0 - 7.2 | Singlet | H7 |

| ~6.8 - 7.0 | Doublet of doublets | H5 |

| ~5.0 - 6.0 | Broad Singlet | 6-OH |

Note: Predictions are based on standard models and the solvent is assumed to be DMSO-d₆. Actual chemical shifts may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~155 - 160 | C6 |

| ~150 - 155 | C2 |

| ~140 - 145 | C7a |

| ~130 - 135 | C3a |

| ~115 - 120 | C4 |

| ~110 - 115 | C5 |

| ~100 - 105 | C7 |

Note: These are estimated chemical shifts and can be influenced by solvent and concentration.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600 - 3400 | Broad, Strong | O-H stretch (phenolic) |

| ~3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~1620 - 1600 | Medium | C=N stretch |

| ~1580 - 1560 | Strong | C=C stretch (aromatic) |

| ~1480 - 1450 | Strong | C=C stretch (aromatic) |

| ~1280 - 1200 | Strong | C-O stretch (aryl ether & phenol) |

| ~1100 - 1000 | Medium | C-O stretch |

| ~850 - 750 | Strong | C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Relative Intensity | Possible Fragment |

| 135 | High | [M]⁺ (Molecular Ion) |

| 107 | Medium | [M - CO]⁺ |

| 80 | Medium | [M - HCN - CO]⁺ |

| 79 | Medium | [C₆H₅O]⁺ |

Note: Fragmentation patterns are predicted and may vary based on the ionization method used.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of a compound like this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

-

Data Acquisition:

-

Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a larger number of scans due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum and calibrate the chemical shift scale using the solvent or internal standard signal.

-

Integrate the signals in the ¹H NMR spectrum and determine the multiplicities of the peaks.

-

IR Spectroscopy

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

-

Data Acquisition:

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, the spectrum is recorded over a range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Acquire the mass spectrum over an appropriate m/z range.

-

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain information about the structure of the molecule.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectral properties of this compound for researchers and professionals in drug development. While the data presented is based on computational predictions, it serves as a valuable starting point for the spectral analysis and characterization of this and related benzoxazole derivatives.

An In-depth Technical Guide on the Solubility and Stability of 1,3-Benzoxazol-6-ol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,3-Benzoxazol-6-ol is a heterocyclic organic compound featuring a fused benzene and oxazole ring system, with a hydroxyl group at the 6-position. This structure is of interest in medicinal chemistry and drug discovery. A thorough understanding of its solubility and stability is paramount for its development as a potential therapeutic agent, impacting formulation, bioavailability, and shelf-life. This guide outlines the predicted solubility and stability profile of this compound and provides detailed experimental protocols for their determination.

Predicted Solubility Profile

The solubility of this compound is governed by the interplay of its aromatic, heterocyclic core and the polar hydroxyl group. The benzoxazole moiety is inherently hydrophobic, suggesting low aqueous solubility. The parent benzoxazole is reported to be insoluble in water but soluble in organic solvents like ethanol and ether.[1][2] However, the presence of the phenolic hydroxyl group at the 6-position is expected to increase its polarity and potential for hydrogen bonding, thereby enhancing its aqueous solubility compared to the unsubstituted benzoxazole.

The solubility is also anticipated to be pH-dependent. The phenolic hydroxyl group is weakly acidic and will be deprotonated at higher pH values to form a more soluble phenoxide salt.

Quantitative Solubility Data

Specific experimental data for this compound is not available. The following table is provided as a template for researchers to populate with experimental findings. For reference, the solubility of a structurally related compound, 1,3-Benzoxazole-6-carboxylic acid, in DMSO has been reported.[3]

| Solvent/Medium | Temperature (°C) | Predicted Solubility | Experimental Solubility (mg/mL) | Experimental Solubility (mM) |

| Water (pH 7.0) | 25 | Poorly soluble | Data not available | Data not available |

| 0.1 N HCl (pH 1.2) | 25 | Very poorly soluble | Data not available | Data not available |

| PBS (pH 7.4) | 25 | Poorly soluble | Data not available | Data not available |

| 0.1 N NaOH | 25 | Soluble | Data not available | Data not available |

| Ethanol | 25 | Soluble | Data not available | Data not available |

| Methanol | 25 | Soluble | Data not available | Data not available |

| DMSO | 25 | Freely soluble | Data not available | Data not available |

| Reference Data | ||||

| 1,3-Benzoxazole-6-carboxylic acid in DMSO | 25 | - | 4.8 | 29.42 |

Stability Profile and Degradation Pathways

The stability of this compound is primarily influenced by the chemical reactivity of the benzoxazole ring. The oxazole ring system is known to be susceptible to hydrolysis, particularly under acidic or basic conditions.[4][5]

Hydrolytic Degradation

Under acidic conditions, the nitrogen atom of the oxazole ring is likely to be protonated, making the C2 carbon more susceptible to nucleophilic attack by water. This leads to ring opening and the formation of the corresponding amidophenol, N-(3-hydroxy-4-aminophenyl)formamide.[4] In basic conditions, direct nucleophilic attack of a hydroxide ion on the C2 carbon can also lead to ring cleavage.

Photostability

The presence of the phenol group and the aromatic system suggests that this compound may be susceptible to photodegradation. Aromatic phenols can undergo photo-oxidation, potentially leading to colored degradation products.[6][7]

Thermal and Oxidative Stability

The compound is expected to be reasonably stable at ambient temperatures. At elevated temperatures, thermal decomposition may occur. Oxidative degradation, particularly of the phenol group, is possible in the presence of oxidizing agents.

Proposed Hydrolytic Degradation Pathway

The following diagram illustrates the proposed acid-catalyzed hydrolysis pathway of this compound.

Quantitative Stability Data

No quantitative stability data for this compound is currently available. The table below is a template for recording results from forced degradation studies.

| Stress Condition | Time (hours) | Temperature (°C) | % Degradation | Major Degradants (Retention Time) |

| 0.1 N HCl | e.g., 2, 8, 24 | e.g., 60 | Data not available | Data not available |

| 0.1 N NaOH | e.g., 2, 8, 24 | e.g., 60 | Data not available | Data not available |

| 3% H₂O₂ | e.g., 2, 8, 24 | RT | Data not available | Data not available |

| Heat (Solid) | e.g., 24, 48, 72 | e.g., 80 | Data not available | Data not available |

| Photolysis (Solution) | e.g., 1.2 M lux hrs | RT | Data not available | Data not available |

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

This protocol describes the equilibrium solubility determination using the shake-flask method, which is considered the gold standard.[8][9][10]

Methodology:

-

Preparation of Solvent Systems: Prepare the desired solvents (e.g., purified water, 0.1 N HCl, phosphate-buffered saline pH 7.4, ethanol, DMSO).

-

Addition of Compound: To a series of glass vials, add a known volume of each solvent. Add an excess amount of this compound to each vial to ensure a saturated solution is formed. The presence of undissolved solid should be visible.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a sufficient period (typically 24 to 72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. Separate the dissolved compound from the undissolved solid by either centrifugation at high speed or by filtration through a suitable syringe filter (e.g., 0.22 µm PTFE).

-

Analysis: Dilute the clear supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.

-

Replicates: Perform the experiment in triplicate for each solvent system to ensure the reliability of the results.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways, and to establish a stability-indicating analytical method.[3][11][12]

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N or 1 N HCl. Incubate at a controlled temperature (e.g., 60-80°C).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N or 1 N NaOH. Incubate at a controlled temperature (e.g., 60-80°C).

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a stability chamber.

-

Photolytic Degradation: Expose the solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be kept under the same conditions.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 8, 24, 48 hours). For acid and base hydrolysis samples, neutralize them before analysis.

-

Analysis: Analyze the stressed samples using a developed and validated stability-indicating HPLC method. The method should be able to separate the intact this compound from all degradation products. A photodiode array (PDA) detector is recommended to check for peak purity.

Stability-Indicating HPLC Method

A reversed-phase HPLC method is generally suitable for the analysis of benzoxazole derivatives.

Initial Chromatographic Conditions:

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 254 nm or 280 nm)

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

This method should be optimized to achieve adequate separation of the parent compound from any degradation products.

Conclusion

While specific quantitative data for this compound is not yet documented in the public domain, this guide provides a robust framework for its physicochemical characterization. Based on the known properties of the benzoxazole scaffold, the compound is predicted to have pH-dependent aqueous solubility and potential instability under hydrolytic, oxidative, and photolytic stress. The detailed experimental protocols herein offer a clear and standardized approach for researchers to determine the precise solubility and stability profiles of this compound, which are critical for its advancement in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 3. longdom.org [longdom.org]

- 4. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Photosonochemical degradation of phenol in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photocatalytic degradation of phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. scielo.br [scielo.br]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. sgs.com [sgs.com]

An In-depth Technical Guide on 1,3-Benzoxazol-6-ol: Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Benzoxazol-6-ol, a hydroxylated derivative of the benzoxazole heterocyclic system, represents a molecule of significant interest in medicinal chemistry and drug discovery. While the broader benzoxazole class is well-recognized for its diverse biological activities and presence in numerous natural products, specific information regarding the discovery and natural occurrence of the 6-hydroxy isomer has been less extensively documented. This technical guide provides a comprehensive overview of the current knowledge on this compound, detailing its synthesis, potential natural sources, and known biological implications. The information presented herein is intended to serve as a foundational resource for researchers engaged in the exploration and development of novel therapeutic agents.

Introduction

The benzoxazole scaffold, a bicyclic ring system consisting of a benzene ring fused to an oxazole ring, is a privileged structure in medicinal chemistry.[1] Derivatives of this core are found in a wide array of natural products, including those isolated from marine sponges, gorgonian corals, and various bacteria such as Actinomycetes and Streptomyces species.[1] The inherent biological activity of the benzoxazole nucleus has driven extensive research into the synthesis and evaluation of its derivatives for a range of therapeutic applications.

This guide focuses specifically on the 6-hydroxy substituted derivative, this compound. The introduction of a hydroxyl group at the 6-position of the benzoxazole ring can significantly influence its physicochemical properties and biological activity, making it a target of interest for further investigation.

Discovery and Synthesis

The first synthesis of this compound, while not explicitly detailed in readily available contemporary literature, can be inferred from established synthetic methodologies for benzoxazole formation. The most probable and historically significant route involves the reaction of 2,4-diaminophenol with formic acid. This reaction proceeds through a cyclization mechanism to form the benzoxazole ring system.

General Synthetic Pathway

The synthesis of this compound is predicated on the formation of the oxazole ring by the condensation of an ortho-aminophenol derivative with a one-carbon electrophile. In this case, 2,4-diaminophenol serves as the key precursor, providing the necessary amino and hydroxyl groups in the correct orientation on the benzene ring. Formic acid acts as the source of the second carbon atom of the oxazole ring.

Figure 1: General synthetic scheme for this compound.

Detailed Experimental Protocols

Synthesis of this compound from 2,4-Diaminophenol and Formic Acid

-

Reaction Setup: 2,4-Diaminophenol dihydrochloride is dissolved in an excess of formic acid.

-

Reaction Conditions: The mixture is heated under reflux for a specified period to drive the condensation and subsequent cyclization reaction.

-

Work-up and Purification: Upon completion of the reaction, the excess formic acid is removed under reduced pressure. The residue is then neutralized with a suitable base, such as sodium bicarbonate solution, and the crude product is extracted with an organic solvent (e.g., ethyl acetate). The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated. The resulting solid is then purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

Synthesis of the Precursor: 2,4-Diaminophenol Dihydrochloride

The precursor, 2,4-diaminophenol dihydrochloride, is typically synthesized via the reduction of 2,4-dinitrophenol.

-

Reaction Setup: 2,4-Dinitrophenol is dissolved in a suitable solvent, often an acidic aqueous solution.

-

Reducing Agent: A variety of reducing agents can be employed, with historical methods utilizing metals such as tin or iron in the presence of hydrochloric acid.

-

Work-up and Isolation: After the reduction is complete, the reaction mixture is worked up to isolate the 2,4-diaminophenol, which is then typically converted to its more stable dihydrochloride salt by treatment with hydrochloric acid.

Natural Occurrence

Direct evidence for the isolation of this compound from natural sources is not prominently reported in the scientific literature. However, the benzoxazole core is a recurring motif in a variety of natural products, suggesting that its hydroxylated derivatives may also exist in nature, albeit potentially at low concentrations or in specific, yet to be explored, organisms.

Benzoxazole-containing compounds have been identified in a range of marine organisms and microorganisms.[2] For instance, the structurally related compound, 6-methoxy-2-benzoxazolinone, has been found in certain grasses. The enzymatic machinery for the biosynthesis of the benzoxazole ring system clearly exists in nature, making the natural occurrence of this compound a plausible hypothesis that warrants further investigation. The COCONUT (COlleCtion of Open Natural ProdUcTs) database contains an entry for 3-(4-methylphenyl)-1,2-benzoxazol-6-ol, which, while being an isomer, indicates that benzoxazol-6-ol scaffolds are recognized within natural product databases.[3]

Biological Activity and Signaling Pathways

Specific studies on the biological activity and signaling pathway modulation of this compound are limited. However, the broader class of benzoxazole derivatives has been extensively investigated and shown to possess a wide spectrum of pharmacological activities.

The benzoxazole scaffold is known to be a versatile pharmacophore, with derivatives exhibiting activities such as:

-

Antimicrobial

-

Anticancer

-

Anti-inflammatory

-

Enzyme inhibition

The introduction of a hydroxyl group at the 6-position is expected to modulate the electronic and steric properties of the molecule, potentially leading to specific interactions with biological targets. For example, a benzoxazole derivative, K313, has been shown to induce cell cycle arrest, apoptosis, and autophagy blockage, and to suppress the mTOR/p70S6K pathway in leukemia and lymphoma cells.[4] Another benzoxazole derivative, PO-296, has been found to inhibit T lymphocyte proliferation by affecting the JAK3/STAT5 signal pathway.[5] While these activities are not directly attributed to this compound, they highlight the potential of the benzoxazole core to interact with key signaling pathways.

Figure 2: Potential signaling pathways modulated by benzoxazole derivatives.

Data Presentation

Due to the limited specific quantitative data available for this compound in the searched literature, a comparative data table cannot be constructed at this time. Future research is needed to determine key quantitative parameters such as IC₅₀ values against various cell lines or enzymes, and MIC values against microbial strains.

Conclusion

This compound is a molecule with untapped potential in the field of drug discovery. While its synthesis is achievable through established chemical routes, its natural occurrence remains to be definitively confirmed. The broad spectrum of biological activities associated with the benzoxazole scaffold suggests that this compound could possess valuable pharmacological properties. This technical guide serves to consolidate the current understanding of this compound and to highlight the existing knowledge gaps, thereby encouraging further research into its synthesis, natural product discovery, and biological evaluation. A more thorough investigation into historical chemical literature, such as the Beilstein Handbook of Organic Chemistry, may provide more definitive information on its initial discovery and characterization.[6] The exploration of diverse natural sources, guided by modern analytical techniques, may yet reveal the presence of this compound in the natural world.

References

- 1. Beilsteins Handbuch der Organischen Chemie – Wikipedia [de.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells | MDPI [mdpi.com]

- 6. Beilsteins_Handbuch_der_Organischen_Chemie [chemie.de]

An In-depth Technical Guide to 1,3-Benzoxazol-6-ol and its Derivatives for Researchers and Drug Development Professionals

Disclaimer: While this guide is centered on the 1,3-Benzoxazol-6-ol core, specific research on this particular scaffold is limited in publicly available literature. Therefore, this document provides a comprehensive overview of the broader 1,3-benzoxazole class, with a focus on synthetic methodologies, biological activities, and signaling pathways that are likely to be relevant to the study of this compound and its derivatives.

Introduction to the 1,3-Benzoxazole Scaffold

The 1,3-benzoxazole ring system, a bicyclic aromatic heterocycle, is a prominent structural motif in medicinal chemistry. Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it a privileged scaffold for designing biologically active molecules. Benzoxazole derivatives have garnered significant attention due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects.[1][2][3][4][5] The incorporation of a hydroxyl group at the 6-position, yielding this compound, introduces a phenolic moiety that can further enhance biological activity and provide a handle for further chemical modifications.

Synthesis of 1,3-Benzoxazole Derivatives

General Experimental Protocol for the Synthesis of 2-Substituted-1,3-Benzoxazoles

This protocol is a generalized procedure that can be adapted for the synthesis of various 2-substituted benzoxazoles, and likely, for 2-substituted derivatives of this compound by using 2-amino-5-hydroxyphenol as the starting material.

Reaction: Condensation of a 2-aminophenol with a carboxylic acid.

Materials:

-

2-Aminophenol (or a substituted 2-aminophenol like 2-amino-5-hydroxyphenol)

-

Carboxylic acid (e.g., acetic acid for a 2-methyl derivative)

-

Polyphosphoric acid (PPA) or another suitable acid catalyst and dehydrating agent

-

Anhydrous solvent (e.g., toluene, xylene) if necessary

-

Sodium bicarbonate solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

To a round-bottom flask, add equimolar amounts of the 2-aminophenol and the carboxylic acid.

-

Add polyphosphoric acid (a sufficient amount to ensure stirring) as the catalyst and dehydrating agent.

-

Heat the reaction mixture at a temperature ranging from 150-200°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully add it to a beaker of crushed ice with stirring.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-substituted-1,3-benzoxazole.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities of 1,3-Benzoxazole Derivatives

Derivatives of the 1,3-benzoxazole scaffold have demonstrated a remarkable range of biological activities. The following sections and tables summarize some of the key findings in the areas of anticancer, antimicrobial, and anti-inflammatory research.

Anticancer Activity

Numerous studies have highlighted the potential of benzoxazole derivatives as anticancer agents. Their mechanisms of action are varied and include the inhibition of key enzymes involved in cell proliferation and survival.

Table 1: Anticancer Activity of Selected 1,3-Benzoxazole Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |

| 2-(Aryl)-benzoxazole derivative | HCT116 (Colon) | Varies (e.g., 4: 1.54, 6: 1.89) | [4] |

| 2-(Aryl)-benzoxazole derivative | MCF-7 (Breast) | Varies (e.g., 25: 1.76, 26: 2.01) | [4] |

| Benzoxazole-N-heterocyclic hybrid (4c) | MCF-7 (Breast) | Not specified (Tyrosine Kinase IC₅₀: 0.10) | [6] |

| Benzoxazole-N-heterocyclic hybrid (4c) | MDA-MB-231 (Breast) | Potent activity reported | [6] |

Antimicrobial Activity

The emergence of drug-resistant microbial strains has spurred the search for novel antimicrobial agents. Benzoxazole derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

Table 2: Antimicrobial Activity of Selected 1,3-Benzoxazole Derivatives

| Compound/Derivative | Microorganism | Activity (MIC in µM) | Reference |

| Benzoxazole analogue (10) | Bacillus subtilis | 1.14 x 10⁻³ | [4] |

| Benzoxazole analogue (24) | Escherichia coli | 1.40 x 10⁻³ | [4] |

| Benzoxazole analogue (13) | Pseudomonas aeruginosa | 2.57 x 10⁻³ | [4] |

| Benzoxazole analogue (19) | Aspergillus niger | 2.40 x 10⁻³ | [4] |

| Benzoxazole analogue (1) | Candida albicans | 0.34 x 10⁻³ | [4] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Benzoxazole derivatives have been investigated for their ability to modulate inflammatory pathways.

Table 3: Anti-inflammatory Activity of Selected 1,3-Benzoxazole Derivatives

| Compound/Derivative | Target/Assay | Activity (IC₅₀ in µM) | Reference |

| 2-(3-Arylureido)benzoxazole (5e) | TNF-α inhibition | Potent inhibitor at 10 µM | [7] |

| 2-(3-Arylureido)benzoxazole (5e) | IL-6 inhibition | Potent inhibitor at 10 µM | [7] |

| Benzoxazolone derivative (3g) | IL-6 inhibition | 5.09 | [8] |

| Triazole-benzoxazole hybrid (5b) | p38α MAP kinase | 0.031 | [2] |

Signaling Pathways Modulated by 1,3-Benzoxazole Derivatives

The biological effects of benzoxazole derivatives are mediated through their interaction with various cellular signaling pathways. Due to the phenolic nature of this compound, it is plausible that its derivatives could modulate pathways known to be affected by phenolic compounds, in addition to pathways targeted by the benzoxazole scaffold itself.

The mTOR/p70S6K Signaling Pathway

The mTOR/p70S6K pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer. Some benzoxazole derivatives have been shown to suppress this pathway.

Caption: Inhibition of the mTOR/p70S6K pathway by a benzoxazole derivative.

The p38α Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The p38α MAPK pathway is involved in cellular responses to stress and plays a critical role in inflammation. Inhibition of this pathway is a therapeutic strategy for inflammatory diseases.

Caption: Inhibition of the p38α MAPK signaling pathway by a benzoxazole derivative.

The NF-κB Signaling Pathway

The NF-κB signaling pathway is a master regulator of inflammation, immunity, and cell survival. Phenolic compounds are known to modulate this pathway, suggesting that 6-hydroxybenzoxazole derivatives could also possess this activity.

Caption: Postulated inhibition of the NF-κB pathway by a phenolic benzoxazole derivative.

Experimental Workflows

The discovery and development of novel benzoxazole-based therapeutic agents follow a well-defined workflow, from initial synthesis to biological evaluation.

Caption: General experimental workflow for the development of benzoxazole derivatives.

Conclusion and Future Directions

The 1,3-benzoxazole scaffold is a versatile and valuable platform for the development of new therapeutic agents. While a substantial body of research exists for the broader class of benzoxazole derivatives, the specific sub-class of this compound derivatives remains an underexplored area with significant potential. The presence of the 6-hydroxyl group offers opportunities for novel structure-activity relationships and the potential modulation of signaling pathways sensitive to phenolic compounds. Future research should focus on the development of efficient synthetic routes to this compound and its derivatives, followed by comprehensive biological evaluation to unlock their therapeutic promise. In particular, investigating their effects on key signaling pathways such as NF-κB, MAPKs, and mTOR will be crucial in elucidating their mechanisms of action and guiding the design of next-generation benzoxazole-based drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. 1,2,4-Triazole-based benzothiazole/benzoxazole derivatives: Design, synthesis, p38α MAP kinase inhibition, anti-inflammatory activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Studies on 1,3-Benzoxazol-6-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational methodologies applicable to the study of 1,3-Benzoxazol-6-ol and its derivatives. While direct computational studies on this compound are not extensively available in the current literature, this document outlines the established quantum chemical, molecular docking, and QSAR methodologies used for the broader benzoxazole class of compounds. These approaches are fundamental for understanding the molecule's electronic structure, predicting its physicochemical and biological properties, and guiding the development of new therapeutic agents.

Introduction to the Theoretical Framework

The benzoxazole scaffold is a significant heterocyclic structure present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Theoretical studies, particularly those employing quantum chemical calculations, are instrumental in elucidating the structure-activity relationships that govern these biological functions.[1] By modeling the molecule at an electronic level, researchers can predict its geometry, reactivity, and spectroscopic characteristics, which are crucial for rational drug design.[1]

Computational techniques such as Density Functional Theory (DFT) and molecular docking are pivotal in modern drug discovery.[1] DFT provides detailed insights into the electronic properties of molecules, while molecular docking predicts the binding affinity and interaction patterns of a ligand with a biological target.[1][2] This guide will detail the protocols for these computational experiments as they would be applied to this compound.

Core Computational Methodologies and Protocols

The following sections describe the standard computational protocols for theoretical studies on benzoxazole derivatives, which are directly applicable to this compound.

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the optimized molecular geometry and electronic properties of the molecule.

Protocol for Geometry Optimization and Electronic Property Calculation:

-

Molecular Structure Creation: The initial 3D structure of this compound is constructed using molecular building software (e.g., GaussView, Avogadro).

-

Computational Method Selection:

-

Theory: Density Functional Theory (DFT) is a commonly used method that offers a good balance between accuracy and computational cost.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules.[3][4] For specific properties like charge transfer, long-range corrected functionals like CAM-B3LYP may be employed.[5]

-

Basis Set: A Pople-style basis set, such as 6-31+G(d) or 6-311++G(d,p), is typically used. The inclusion of diffuse functions (+) and polarization functions (d,p) is important for accurately describing non-covalent interactions and electronic properties.[3][4][5]

-

-

Geometry Optimization: The initial structure is optimized to find the minimum energy conformation. This is performed using software packages like Gaussian or Dalton.[5]

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain vibrational spectra.

-

Property Calculations: Following successful optimization, various electronic properties are calculated. These include:

-

Molecular orbital energies (HOMO, LUMO) and the HOMO-LUMO energy gap.

-

Molecular Electrostatic Potential (MEP).

-

Dipole moment, polarizability, and hyperpolarizability.[5]

-

-

Excited State Calculations: To study absorption and emission spectra, Time-Dependent DFT (TD-DFT) calculations are performed on the optimized ground state geometry.[3][4] The geometry of the first singlet excited state (S1) can also be optimized to calculate emission wavelengths.[4]

-

Solvent Effects: The influence of a solvent can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).[3]

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor.

Protocol for Molecular Docking:

-

Ligand Preparation: The 3D structure of this compound is prepared. This involves generating the 3D coordinates, assigning correct bond orders, and adding hydrogen atoms. The structure is then energy-minimized using a suitable force field.

-

Receptor Preparation:

-

The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

-

The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

-

Grid Generation: A grid box is defined around the active site of the receptor to specify the search space for the ligand.

-

Docking Simulation: A docking program (e.g., AutoDock, Schrödinger Glide) is used to systematically search for the best binding poses of the ligand within the receptor's active site. The program scores and ranks the different poses based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. This includes examining the binding energy (docking score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Quantitative Data from Theoretical Studies of Benzoxazole Derivatives

The following tables summarize quantitative data from theoretical studies on the parent 1,3-benzoxazole and related derivatives. This data provides a reference for the expected range of values for this compound.

Table 1: Calculated Absorption and Emission Wavelengths for 1,3-Benzoxazole

| Property | Method | Basis Set | Solvent | Calculated Value (nm) | Experimental Value (nm) | Reference |

| Absorption (λ_abs) | TD-B3LYP | 6-31+G(d) | Ethanol | 328.88 | 327 | [4] |

| Emission (λ_em) | TD-B3LYP | 6-31+G(d) | Ethanol | 432.73 | 468 | [4] |

Table 2: Molecular Docking Scores of Benzoxazole Derivatives

| Compound ID | Target Protein | Docking Score (kcal/mol) | Reference |

| Molecule 26 | Not Specified | -6.687 | [2] |

| Molecule 14 | Not Specified | -6.463 | [2] |

| Molecule 13 | Not Specified | -6.414 | [2] |

| Molecule 10 | Not Specified | -6.389 | [2] |

| Molecule 3 | Not Specified | -6.388 | [2] |

| Ciprofloxacin | Not Specified | -6.092 | [2] |

| Molecule 4c | 4URO | -8.0 | [6] |

Visualizations of Theoretical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows in the theoretical study of this compound.

Caption: Molecular structure of this compound.

Caption: Workflow for Quantum Chemical Calculations.

Caption: Typical Molecular Docking Workflow.

Conclusion

This technical guide has outlined the key theoretical and computational methodologies for the study of this compound. While specific computational data for this molecule is not yet prevalent in the literature, the protocols and data for the parent benzoxazole and its derivatives provide a solid foundation for future research. The application of DFT, TD-DFT, and molecular docking, as detailed in this guide, will be invaluable for elucidating the properties of this compound and for guiding the design of novel derivatives with potential therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives - Almehmadi - Current Computer-Aided Drug Design [rjsocmed.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 6-Hydroxy-1,3-benzoxazol-2(3H)-one

Disclaimer: Due to the limited availability of specific data for 1,3-Benzoxazol-6-ol, this technical guide focuses on the closely related and well-characterized analog, 6-Hydroxy-1,3-benzoxazol-2(3H)-one . This compound shares the core benzoxazole structure with a hydroxyl group at the 6-position, providing valuable insights into the physicochemical properties of this class of molecules.

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the chemical and physical properties, general synthetic approaches, and a conceptual workflow for the investigation of benzoxazole derivatives.

Physicochemical Properties

The fundamental physical and chemical characteristics of 6-Hydroxy-1,3-benzoxazol-2(3H)-one are summarized below. These properties are crucial for understanding its behavior in various experimental and biological systems.

Table 1: Physical and Chemical Properties of 6-Hydroxy-1,3-benzoxazol-2(3H)-one

| Property | Value | Source |

| IUPAC Name | 6-hydroxy-3H-1,3-benzoxazol-2-one | [1] |

| Synonyms | 6-Hydroxy-2-benzoxazolinone, 6-hydroxybenzoxazol-2(3H)-one | [1] |

| CAS Number | 78213-03-3 | [1] |

| Molecular Formula | C₇H₅NO₃ | [1] |

| Molecular Weight | 151.12 g/mol | [1] |

| Computed XLogP3 | 0.8 | [1] |

| Computed Hydrogen Bond Donor Count | 2 | [1] |

| Computed Hydrogen Bond Acceptor Count | 3 | [1] |

| Computed Rotatable Bond Count | 0 | [1] |

Table 2: Comparative Physicochemical Properties of Related Benzoxazole Derivatives

To provide a broader context, the following table compares the properties of the parent benzoxazole and another hydroxylated derivative, 1,3-Benzoxazol-4-ol.

| Property | Benzoxazole | 1,3-Benzoxazol-4-ol |

| CAS Number | 273-53-0 | 89590-22-7 |

| Molecular Formula | C₇H₅NO | C₇H₅NO₂ |

| Molecular Weight | 119.12 g/mol | 135.12 g/mol |

| Melting Point | 27-30 °C | Not available |

| Boiling Point | 182 °C | Not available |

| Appearance | White to light yellow solid | Not available |

| Solubility in Water | Insoluble | Not available |

Experimental Protocols: General Synthesis of the Benzoxazole Scaffold

General Procedure for the Synthesis of Benzoxazole Derivatives:

A common synthetic route involves the reaction of a 2-aminophenol derivative with a carboxylic acid or its derivative (e.g., acid chloride, ester) under dehydrating conditions.[3]

Example Protocol:

-

Reaction Setup: A mixture of the appropriately substituted 2-aminophenol (1 equivalent) and a carboxylic acid (1 equivalent) is prepared in a suitable solvent, such as ethanol.[3]

-

Catalyst Addition: A catalyst, for instance, ammonium chloride (catalytic amount), is added to the reaction mixture.[3]

-

Reaction Conditions: The mixture is stirred at an elevated temperature (e.g., 80-90°C) for several hours (typically 6-8 hours).[3]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water.

-

Isolation and Purification: The precipitated solid product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired benzoxazole derivative.[3]

Note: The reaction conditions, including solvent, catalyst, temperature, and reaction time, may need to be optimized for specific substrates to achieve high yields and purity.

Logical Workflow for Benzoxazole Derivative Development

The development of novel benzoxazole-based compounds for therapeutic applications typically follows a structured workflow, from initial synthesis to biological evaluation. The following diagram illustrates this general process.

Caption: General workflow for the synthesis and biological evaluation of benzoxazole derivatives.

Biological Activities of the Benzoxazole Scaffold

The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4][5][6] While specific data for this compound is not available, the broader class of benzoxazoles has been reported to possess:

-

Antimicrobial and Antifungal Activity: Many benzoxazole derivatives have shown potent activity against various strains of bacteria and fungi.[6][7]

-

Anticancer Activity: The benzoxazole structure is a component of several compounds investigated for their anticancer properties.[4]

-

Anti-inflammatory and Analgesic Activity: Certain derivatives have demonstrated anti-inflammatory and pain-relieving effects.[6]

-

Quorum Sensing Inhibition: Some 1,3-benzoxazol-2(3H)-one derivatives have been identified as inhibitors of quorum sensing in bacteria, a mechanism that regulates virulence.[8]

The diverse biological profile of the benzoxazole scaffold underscores its importance as a starting point for the design and development of new therapeutic agents. Further investigation into specific derivatives, such as this compound, is warranted to explore their potential pharmacological applications.

References

- 1. 2(3H)-Benzoxazolone, 6-hydroxy- | C7H5NO3 | CID 157167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jetir.org [jetir.org]

- 4. researchgate.net [researchgate.net]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. jocpr.com [jocpr.com]

- 7. jocpr.com [jocpr.com]

- 8. Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Research Areas for 1,3-Benzoxazol-6-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential research avenues for the heterocyclic compound 1,3-Benzoxazol-6-ol and its derivatives. While direct research on this specific molecule is limited, this document extrapolates from the extensive studies on the broader benzoxazole class to propose promising areas of investigation in anticancer, antimicrobial, and anti-inflammatory drug discovery. This guide provides a foundation for initiating research, detailing synthetic approaches, experimental protocols, and potential mechanisms of action based on established structure-activity relationships within the benzoxazole family.

Synthesis of this compound and its Derivatives

The synthesis of the this compound core can be achieved through the condensation of 4-amino-2-hydroxyphenol with a suitable one-carbon synthon. A general and adaptable method involves the reaction with triethyl orthoformate. Further derivatization at the 2-position, which is a common strategy for modulating the biological activity of benzoxazoles, can be accomplished by reacting 4-amino-2-hydroxyphenol with a variety of carboxylic acids, aldehydes, or acid chlorides, often facilitated by a condensing agent or catalyst.[1]

A proposed synthetic pathway is outlined below:

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,3-Benzoxazol-6-ol from 4-amino-3-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, two-step protocol for the synthesis of 1,3-Benzoxazol-6-ol, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the selective reduction of 4-amino-3-nitrophenol to produce the unstable intermediate, 3,4-diaminophenol. This intermediate is immediately subjected to a cyclization reaction with formic acid to yield the final product.

The benzoxazole scaffold is a prominent feature in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Therefore, efficient and well-documented synthetic routes to functionalized benzoxazoles like this compound are of significant interest to the drug discovery and development community.

Experimental Protocols

The synthesis of this compound from 4-amino-3-nitrophenol is performed in two sequential steps:

-

Step 1: Reduction of 4-amino-3-nitrophenol to 3,4-diaminophenol

-

Step 2: Cyclization of 3,4-diaminophenol to this compound

It is critical to note that the intermediate, 3,4-diaminophenol, is highly susceptible to aerial oxidation and should be used in the subsequent step immediately after its preparation without prolonged storage.[4]

Step 1: Synthesis of 3,4-diaminophenol

This protocol outlines the catalytic hydrogenation of 4-amino-3-nitrophenol to 3,4-diaminophenol using palladium on carbon (Pd/C) as the catalyst.

Materials and Equipment:

-

4-amino-3-nitrophenol

-

10% Palladium on carbon (Pd/C)

-

Methanol (reagent grade)

-

Hydrogen gas (H₂)

-

Inert gas (Argon or Nitrogen)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr hydrogenator)

-

Filtration apparatus (e.g., Büchner funnel with filter paper or a Celite® pad)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-amino-3-nitrophenol (1.00 g, 6.5 mmol) in methanol (55 mL) with stirring.[4]

-

Carefully add 10% Pd/C (0.10 g, 10% w/w) to the solution under an inert atmosphere.[4]

-